Bis(2-hydroxyethyl)-D8-amine
Description
Significance of Deuterium-Labeled Compounds in Scientific Inquiry
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to the single proton found in protium (B1232500) (the most common hydrogen isotope). This seemingly subtle difference in mass imparts unique physicochemical properties to molecules where hydrogen atoms are replaced with deuterium. This process, known as deuteration, creates compounds that are chemically similar to their non-labeled counterparts but can be distinguished by analytical instruments such as mass spectrometers and nuclear magnetic resonance (NMR) spectrometers.
The significance of deuterium-labeled compounds in scientific research is vast. They are instrumental in:
Elucidating Reaction Mechanisms: By selectively replacing hydrogen with deuterium at specific positions in a molecule, chemists can track the transformation of chemical bonds during a reaction, providing crucial insights into the underlying mechanisms.
Investigating Metabolic Pathways: In biomedical and toxicological research, deuterated compounds act as tracers, allowing scientists to follow the absorption, distribution, metabolism, and excretion of drugs and other substances in living organisms. smolecule.com
Enhancing Analytical Accuracy: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. smolecule.com
Overview of Bis(2-hydroxyethyl)-D8-amine as a Key Isotopic Standard
This compound, also known as Diethanolamine-d8, is the deuterated analogue of diethanolamine (B148213) (DEA), a compound used in a variety of industrial and consumer products, including cosmetics, metalworking fluids, and as a chemical intermediate. nih.govwikipedia.org The potential for human exposure and the need for accurate monitoring have positioned this compound as a crucial analytical tool.
Its primary and most widespread application is as an internal standard in isotope dilution mass spectrometry (IDMS). smolecule.com In this technique, a known quantity of this compound is added to a sample containing an unknown amount of DEA. Because the deuterated and non-deuterated forms behave almost identically during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the non-deuterated DEA to the deuterated standard in the mass spectrometer, a highly accurate and precise quantification of the DEA in the original sample can be achieved. smolecule.com This method effectively minimizes matrix effects, which are interferences from other components in the sample that can suppress or enhance the analytical signal. smolecule.com
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 103691-51-6 |
| Molecular Formula | C₄H₃D₈NO₂ |
| Molecular Weight | 113.18 g/mol |
| Synonyms | Diethanolamine-d8, [2H8]-Diethanolamine, 2,2'-Iminobis(ethan-1,1,2,2-d4-ol) |
| Appearance | Neat |
Data sourced from various chemical suppliers. ifpenergiesnouvelles.frnih.gov
Fundamental Research Questions Addressed by Deuterated Analogues
The use of deuterated analogues like this compound allows researchers to address fundamental questions that would be difficult or impossible to answer otherwise. The primary research question it helps to answer is: "What is the precise concentration of diethanolamine in a complex sample?" This question is vital in toxicology, environmental science, and product safety testing.
Beyond quantitative analysis, deuterated compounds are pivotal in mechanistic studies. For instance, by using this compound, researchers can investigate:
Metabolic Fate and Bioaccumulation: In toxicological studies, administering the deuterated compound allows scientists to trace the metabolic pathways of DEA within an organism without altering its fundamental biological behavior. smolecule.com This helps in identifying metabolites and understanding how the compound is processed and whether it accumulates in certain tissues. iarc.fr
Enzyme Kinetics and Inhibition: The heavier mass of deuterium can sometimes lead to a slower rate of bond cleavage by enzymes, an effect known as the kinetic isotope effect. Studying these differences can provide insights into the mechanisms of enzyme-catalyzed reactions involving DEA. smolecule.com
Chemical Transformation Pathways: In environmental science, deuterated tracers can be used to study the degradation and transformation of DEA in different environmental compartments, such as water and soil. smolecule.com
Interdisciplinary Applications of this compound Studies
The utility of this compound extends across several scientific fields, highlighting its interdisciplinary importance.
Toxicology and Human Health: A significant area of research involves the toxicological assessment of diethanolamine. In one study, researchers investigated the effects of dermal application of DEA on neurogenesis in fetal mice and its potential impact on choline (B1196258) metabolism. iarc.fr In this research, this compound was used as an internal standard for the accurate quantification of DEA and its metabolites in maternal liver and plasma using liquid chromatography-electrospray ionization-isotope dilution mass spectrometry (LC-ESI-IDMS). iarc.fr The study found that dermal application of a DEA-containing lotion to humans resulted in detectable levels of DEA and its metabolite, dimethyldiethanolamine, in plasma. iarc.fr The use of the deuterated standard was critical for obtaining the precise concentration data needed to establish dose-response relationships and to compare exposure levels between the animal model and human subjects. iarc.fr
Environmental Monitoring: Diethanolamine is used in various industrial applications, leading to its potential release into the environment. epa.gov Regulatory bodies and environmental scientists use this compound as an internal standard to accurately measure DEA concentrations in environmental samples like water and soil. smolecule.com This allows for the assessment of environmental contamination and the monitoring of the effectiveness of remediation efforts. For example, it has been used as a surrogate analyte in methods developed for the surface analysis of nitrogen mustard degradation products, which include ethanolamines. alsglobal.com
Cosmetics and Consumer Product Safety: DEA and its derivatives are used in a wide range of cosmetic and personal care products as emulsifiers and foaming agents. wikipedia.orggoogle.com Due to concerns about the potential for N-nitrosodiethanolamine (a potential carcinogen) formation from DEA, regulatory agencies in many regions have set limits on the concentration of DEA in these products. Analytical methods employing this compound as an internal standard are used to ensure that cosmetics comply with these regulations, thereby protecting consumer safety. smolecule.comgoogle.com These methods, often based on HPLC-MS/MS, allow for the rapid and accurate detection of diethanolamine in complex cosmetic matrices.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBWPMODOFKDW-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterium Incorporation and Derivative Preparation
Strategies for Site-Specific Deuteration of Bis(2-hydroxyethyl)amine Scaffolds
Catalytic Hydrogen-Deuterium Exchange Reactions
Catalytic hydrogen-deuterium (H/D) exchange represents a direct and efficient method for introducing deuterium (B1214612) into organic molecules by replacing protium (B1232500) atoms. This approach is highly valuable as it often uses readily available, non-deuterated starting materials and an inexpensive deuterium source, such as deuterium oxide (D₂O).
For scaffolds containing alcohol and amine groups, transition metal catalysts are particularly effective. Iridium and ruthenium complexes have demonstrated high efficacy in catalyzing the α-deuteration of alcohols and amines. nih.govresearchgate.net The mechanism for alcohols typically involves a dehydrogenation step to form a carbonyl intermediate, followed by the exchange of the metal-hydride with deuterium from D₂O, and subsequent deuteration upon reduction of the intermediate. researchgate.net This process selectively targets the C-H bonds adjacent to the heteroatom (oxygen or nitrogen).
Recent advancements have also highlighted the use of organophotocatalysis for the selective deuteration of C-H bonds adjacent to heteroatoms. nih.gov These mild, light-mediated reactions can achieve high levels of deuterium incorporation with excellent regioselectivity. nih.govacs.orgrsc.org
Table 1: Catalysts and Conditions for H/D Exchange Reactions
| Catalyst Type | Deuterium Source | Target Functionality | General Conditions | Reference |
|---|---|---|---|---|
| Iridium(III)-bipyridonate | D₂O | Primary & Secondary Alcohols | Basic or neutral, 80-100 °C | nih.gov |
| Ruthenium Complexes | D₂O | Primary Alcohols, Primary/Secondary Amines | Not specified | researchgate.net |
| Organophotocatalyst (4CzIPN) | D₂O | Secondary Amines (as carbamates), Alcohols | Visible light, thiol co-catalyst | nih.gov |
Precursor-Based Deuterium Incorporation Approaches
This strategy involves the synthesis of the target molecule from smaller, already deuterated building blocks. This bottom-up approach ensures that deuterium is incorporated at specific, predetermined positions with very high isotopic purity. For Bis(2-hydroxyethyl)-D8-amine, a logical precursor would be a fully deuterated version of ethylene (B1197577) oxide (ethylene-d4 oxide).
The industrial synthesis of ethanolamines involves the reaction of ethylene oxide with ammonia (B1221849). By substituting standard ethylene oxide with ethylene-d4 oxide, the resulting diethanolamine (B148213) product would be fully deuterated on the ethyl chains. This method provides unambiguous labeling, which is crucial for metabolic and mechanistic studies. While effective, this approach can be more costly due to the price of deuterated starting materials. rsc.org
The synthesis of various deuterated amines often relies on the use of simple deuterated precursors like D₂O, deuterated methanol (CD₃OD), or reduction with reagents like lithium aluminum deuteride (LiAlD₄). rsc.org
Directed Synthesis of Deuterated Analogs for Complex Molecules
In the synthesis of complex molecules, deuterium labeling is often used to alter metabolic pathways or to serve as an internal standard for quantitative analysis. A prominent example is the synthesis of deuterated analogs of the anticancer drug cyclophosphamide (CP), which contains a bis(2-chloroethyl)amine moiety, a structure closely related to bis(2-hydroxyethyl)amine.
The synthesis of deuterated cyclophosphamide and its metabolites has been extensively described. acs.orgnih.govacs.org These syntheses involve multi-step sequences where deuterated building blocks are incorporated to create the final complex molecule with deuterium atoms at specific sites. For instance, d₄-analogs of cyclophosphamide have been prepared for use as standards in stable isotope dilution mass spectrometry assays to quantify the drug and its metabolites in biological fluids. acs.org This directed approach is essential for producing the precise isotopologues needed for pharmaceutical research and development.
Synthesis of this compound and Related Deuterated Derivatives
The synthesis of the title compound and its derivatives involves specific chemical transformations of the deuterated scaffold.
Preparation of N-Nitrosobis(2-hydroxyethyl)amine-D8
N-Nitrosobis(2-hydroxyethyl)amine-D8 (NDELA-d8) is the deuterated isotopologue of N-nitrosodiethanolamine, a compound of interest in toxicology research. scbt.com The synthesis of nitrosamines is a well-established chemical reaction. It typically involves the reaction of a secondary amine with a nitrosating agent, most commonly sodium nitrite (NaNO₂), under acidic conditions. researchgate.net
To prepare N-Nitrosobis(2-hydroxyethyl)amine-D8, the starting material would be this compound. The reaction proceeds by treating the deuterated diethanolamine with sodium nitrite in an acidic aqueous solution. The acid (e.g., hydrochloric acid) protonates the nitrite ion to form nitrous acid (HNO₂), which then reacts with the secondary amine to form the N-nitroso derivative.
Table 2: General Reaction for the Synthesis of N-Nitrosobis(2-hydroxyethyl)amine-D8
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Sodium Nitrite (NaNO₂) | Acidic aqueous solution (e.g., HCl), Cool temperatures (e.g., 5-10 °C) | N-Nitrosobis(2-hydroxyethyl)amine-D8 | researchgate.net |
Synthesis of Deuterated Metabolites and Prodrugs (e.g., CP-506 derivatives)
The synthesis of deuterated metabolites is crucial for understanding the biotransformation of drugs. Cyclophosphamide (CP) is an anti-cancer prodrug that is metabolically activated by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide (4-OH-CP). nih.gov This active metabolite is in equilibrium with its tautomer, aldophosphamide, which then decomposes to the cytotoxic agent phosphoramide mustard. nih.gov
Synthesizing deuterated versions of these metabolites is essential for studying their toxicology and for use as analytical standards. hyphadiscovery.com The chemical synthesis of 4-OH-CP is known to be complex and often results in low yields. nih.gov Therefore, biocatalytic methods using enzymes like unspecific peroxygenases (UPOs) have been developed to efficiently hydroxylate the cyclophosphamide scaffold, producing the desired metabolite in higher yields. nih.gov By starting with a deuterated cyclophosphamide analog, the corresponding deuterated 4-hydroxycyclophosphamide metabolite can be produced. These synthetic deuterated metabolites are invaluable for quantitative mass spectrometry and for investigating the kinetic isotope effect on drug metabolism. acs.orgnih.gov
Characterization of Deuterium Enrichment and Isotopic Purity
The characterization of this compound, a deuterated compound, is a critical step to confirm its structural integrity and, most importantly, to determine the extent and location of deuterium incorporation. rsc.orgrsc.org This process relies on sophisticated analytical techniques capable of differentiating isotopes and providing quantitative data on the level of enrichment. The primary goals are to verify that the deuterium atoms have been incorporated at the intended positions within the molecule and to calculate the percentage of molecules that contain the desired number of deuterium atoms.
Analytical Techniques for Isotopic Ratio Determination (e.g., Mass Spectrometry, NMR)
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed to gain a comprehensive understanding of the isotopic composition of synthesized this compound. rsc.orgrsc.org
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.org By measuring the mass-to-charge ratio (m/z) of the molecule with high precision, MS can distinguish between the unlabeled compound and its various deuterated isotopologues. The general strategy involves recording a full-scan mass spectrum and then integrating the signal intensities for each isotopic peak. rsc.org For this compound, the analysis would reveal a distribution of masses corresponding to molecules with varying numbers of deuterium atoms (from d0 to d8). The relative intensity of the peak for the fully deuterated (d8) species compared to the others is used to calculate the isotopic purity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information on the specific locations of the deuterium atoms within the molecule, confirming the structural integrity of the compound. rsc.orgrsc.org Several NMR techniques can be utilized:
Proton (¹H) NMR: In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal. wikipedia.org By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated analogue (Diethanolamine), the sites of deuteration can be confirmed.
Deuterium (²H) NMR: For highly enriched compounds like this compound (typically >98 atom % D), ²H NMR (or D-NMR) is a highly effective technique. sigmaaldrich.com While conventional ¹H NMR signals become very weak in highly deuterated samples, ²H NMR directly observes the deuterium nuclei. sigmaaldrich.com This method provides a clean spectrum where the chemical shifts of the deuterons are very similar to their proton counterparts, allowing for unambiguous site verification and quantification through peak integration. sigmaaldrich.com
Carbon-13 (¹³C) NMR: The substitution of hydrogen with deuterium also affects the ¹³C NMR spectrum. The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to characteristic changes in signal multiplicity (splitting patterns), which can further confirm the locations of deuterium incorporation. wikipedia.org
Quantification of Deuteration Levels in Synthesized Products
Quantifying the level of deuteration is essential for validating the synthesis and for applications where isotopic purity is critical.
Quantification using Mass Spectrometry
The data obtained from HR-MS provides a direct method for quantifying deuterium enrichment. By analyzing the isotopic cluster of the molecular ion, the relative abundance of each isotopologue (M+1, M+2, ... M+8) can be determined. The percentage of deuterium incorporation is calculated from the integrated intensities of these peaks. Computational methods can also be used to predict the theoretical isotope distribution for a given enrichment level, which is then compared against the experimental data to yield a precise quantification. researchgate.net
Below is an illustrative data table showing a hypothetical mass spectrometry analysis for a batch of this compound with a target enrichment of 98 atom % D.
| Isotopologue | Mass-to-Charge Ratio (m/z) | Theoretical Abundance (%) | Observed Relative Intensity (%) |
|---|---|---|---|
| d0 (Unlabeled) | 106.08 | ~0.0 | Not Detected |
| d1 | 107.09 | ~0.0 | Not Detected |
| d2 | 108.09 | ~0.0 | Not Detected |
| d3 | 109.10 | ~0.0 | Not Detected |
| d4 | 110.11 | ~0.1 | 0.1 |
| d5 | 111.11 | ~0.3 | 0.4 |
| d6 | 112.12 | ~1.0 | 1.1 |
| d7 | 113.12 | ~2.5 | 2.3 |
| d8 (Fully Labeled) | 114.13 | >95.0 | 96.1 |
Quantification using NMR Spectroscopy
NMR spectroscopy, particularly quantitative ²H NMR, allows for the determination of deuterium atom % by integrating the signals corresponding to the different deuterium sites in the molecule. sigmaaldrich.com Under appropriate experimental conditions, the integral of a signal is directly proportional to the number of nuclei it represents. For ¹H NMR, the level of deuteration at a specific site can be calculated by the reduction in the integral value of the corresponding proton signal compared to an internal standard or the spectrum of the unlabeled starting material.
The following table illustrates how NMR data can be used to confirm the position and quantify the level of deuteration.
| Compound | Technique | Position | Chemical Shift (ppm) | Relative Integration | Deuteration Level (%) |
|---|---|---|---|---|---|
| Diethanolamine | ¹H NMR | -CH₂-N | 2.75 | 4H | 0% |
| Diethanolamine | ¹H NMR | -CH₂-O | 3.65 | 4H | 0% |
| This compound | ¹H NMR | -CH₂-N | 2.75 | ~0.08H | >98% |
| This compound | ¹H NMR | -CH₂-O | 3.65 | ~0.08H | >98% |
| This compound | ²H NMR | -CD₂-N | 2.74 | 4D | Confirms Position |
| This compound | ²H NMR | -CD₂-O | 3.64 | 4D | Confirms Position |
Advanced Spectrometric and Chromatographic Applications of Bis 2 Hydroxyethyl D8 Amine
Role of Bis(2-hydroxyethyl)-D8-amine as an Internal Standard in Quantitative Analysis
This compound, also known as Diethanolamine-d8, serves as an ideal internal standard for quantitative analyses. cymitquimica.comaptochem.com Its utility stems from the incorporation of eight deuterium (B1214612) atoms, which imparts a mass difference sufficient for distinction by a mass spectrometer without significantly altering its chemical behavior during sample preparation and analysis. aptochem.com This allows it to compensate for variations in extraction efficiency, sample volume, and instrument response. wisdomlib.org
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes. nih.gov The core principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as this compound, to the sample at the earliest stage of analysis. wikipedia.orgosti.gov This isotopically enriched internal standard is chemically identical to the endogenous analyte, ensuring that it behaves similarly throughout the analytical process, including extraction, derivatization, and chromatographic separation. nih.govresearchgate.net
Because the internal standard and the analyte are nearly indistinguishable in their chemical and physical properties, any loss or variation that occurs during sample workup affects both compounds equally. wisdomlib.org A mass spectrometer is then used to measure the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. wikipedia.org This ratio is then used to calculate the exact concentration of the analyte in the original sample, effectively correcting for procedural inconsistencies and matrix effects. nih.govnih.gov
Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex mixtures. gassnova.no In this context, this compound is extensively used as an internal standard for the quantification of diethanolamine (B148213) and other related ethanolamines. osti.govantpedia.com The co-elution of the deuterated standard with the target analyte allows for reliable correction of variations in the LC separation and MS detection. aptochem.com
In a typical LC-MS/MS workflow, the sample is first spiked with a known amount of this compound. After appropriate sample preparation, the extract is injected into the LC system, where the analytes are separated. The eluent from the LC column is then introduced into the mass spectrometer. In the MS/MS system, specific precursor ions for both the analyte and the internal standard are selected and fragmented to produce characteristic product ions. The intensity of these product ions is then measured to determine the concentration of the analyte. nih.gov
Below is a table summarizing typical mass transitions used for the analysis of various ethanolamines with this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diethanolamine (DEA) | 106 | 40 |
| This compound (DEA-d8) | 114 | 40 |
| N-methyldiethanolamine (MDEA) | 120 | 30 |
| N-ethyldiethanolamine (EDEA) | 134 | 35 |
| Triethanolamine (TEA) | 150 | 45 |
This data is illustrative and based on common findings in LC-MS/MS methodologies. chromatographyonline.com
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is often preferred for the analysis of polar compounds like ethanolamines, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the analytes. researchgate.net In such methods, this compound can serve as a robust internal standard. The derivatization reaction, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is applied to both the analyte and the deuterated internal standard. researchgate.net The resulting derivatives are then separated by GC and detected by MS. The use of this compound helps to correct for any variability in the derivatization reaction and the subsequent GC-MS analysis. researchgate.net
Targeted Quantification of Biologically and Environmentally Relevant Amines
The application of this compound as an internal standard is particularly valuable in the targeted quantification of amines that have significant biological and environmental implications.
Measurement of Diethanolamine (DEA) and Related Alkanolamines
Diethanolamine (DEA) and other alkanolamines are used in a variety of industrial and consumer products, including cosmetics, detergents, and as gas-scrubbing agents. wikipedia.org Due to their widespread use, there is a need for sensitive and accurate methods to monitor their levels in various matrices. Isotope dilution LC-MS/MS methods using this compound as an internal standard have been successfully developed and validated for the determination of DEA and other alkanolamines in water samples. osti.govantpedia.com These methods are crucial for assessing environmental contamination and ensuring compliance with regulatory limits.
The following table presents exemplary limits of quantification (LOQ) for different alkanolamines in water, as determined by an LC-MS/MS method utilizing this compound as a surrogate.
| Analyte | Limit of Quantification (ng/mL) |
| N-methyldiethanolamine (MDEA) | 0.4 |
| N-ethyldiethanolamine (EDEA) | 5.5 |
| Triethanolamine (TEA) | 6.3 |
This data is derived from a study on the analysis of ethanolamines in urine, which demonstrates the sensitivity of such methods. helsinki.fi
Determination of Nitrogen Mustard Degradation Products
Nitrogen mustards are a class of chemical warfare agents that are potent alkylating agents. wikipedia.org The verification of exposure to these agents often relies on the detection of their hydrolysis products in biological or environmental samples. helsinki.fidoi.org Diethanolamine and other ethanolamines are known degradation products of certain nitrogen mustards. nih.govnih.gov
Highly sensitive and specific methods, primarily based on LC-MS/MS, have been developed for the analysis of these degradation products. doi.org In these assays, this compound is an essential internal standard that enables the accurate quantification of the target analytes at very low concentrations, which is critical for confirming exposure to nitrogen mustards. helsinki.fi The use of a deuterated internal standard is vital for achieving the necessary analytical rigor in forensic and verification contexts. doi.org Research has demonstrated the successful application of hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry for the efficient analysis of these highly hydrophilic degradation products. nih.gov
Quantification of N-Nitrosodiethanolamine (NDELA) in Varied Matrices (e.g., Cosmetics)
The presence of N-Nitrosodiethanolamine (NDELA), a potential human carcinogen, in cosmetic products is a significant safety concern. Accurate quantification of NDELA is crucial for regulatory compliance and consumer protection. This compound, in its nitrosated form (d8-NDELA), is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of NDELA in cosmetic matrices.
The use of a deuterated internal standard like d8-NDELA is essential to compensate for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the quantification. In a typical workflow, a known amount of d8-NDELA is added to the cosmetic sample at the beginning of the extraction process. The sample is then subjected to cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components. Following extraction, the sample is analyzed by LC-MS/MS.
During LC-MS/MS analysis, the analyte (NDELA) and the internal standard (d8-NDELA) are separated chromatographically and then detected by the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both NDELA and d8-NDELA. For instance, a common transition for NDELA is m/z 134.9 > 103.7, while for d8-NDELA, it is m/z 143.1 > 111.0. The ratio of the peak area of NDELA to the peak area of d8-NDELA is then used to calculate the concentration of NDELA in the original sample, based on a calibration curve prepared with known concentrations of NDELA and a constant concentration of d8-NDELA.
Several studies have demonstrated the successful application of this methodology. For example, a study on the risk assessment of nitrosamines in cosmetics utilized d8-NDELA as an internal standard for the LC-MS/MS analysis of 195 cosmetic products. The method showed good linearity (R2 > 0.995) in the concentration range of 10–1000 ppb for NDELA. Another study developed and validated a UPLC-MS/MS method for NDELA in cosmetic ingredients and products, also employing d8-NDELA as the internal standard. This method achieved a limit of detection (LOD) of 10 µg/kg and a limit of quantification (LOQ) of 20 µg/kg, with intra- and inter-day precisions below 11.1% and accuracies ranging from 90.8% to 115.8%.
Table 1: LC-MS/MS Parameters for NDELA Quantification using d8-NDELA Internal Standard
| Parameter | NDELA | d8-NDELA (Internal Standard) |
| Precursor Ion (m/z) | 134.9 | 143.1 |
| Product Ion (m/z) - Quantifier | 103.7 | 111.0 |
| Product Ion (m/z) - Qualifier | 73.7 | - |
| Linearity (ppb) | 10 - 1000 | - |
| R² | > 0.995 | - |
| LOD (µg/kg) | 10 | - |
| LOQ (µg/kg) | 20 | - |
| Accuracy (%) | 90.8 - 115.8 | - |
| Precision (%) | < 11.1 | - |
Analysis of Endocannabinoids and Other Neuroactive Amines in Biological Fluids
The endocannabinoid system, comprising endogenous lipid messengers like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), plays a crucial role in various physiological processes. The accurate quantification of these and other neuroactive amines in biological fluids is vital for understanding their function and for biomarker discovery. While the direct application of this compound in this specific context is not extensively documented in readily available literature, the principles of using deuterated internal standards are fundamental to achieving reliable results in this field.
In the LC-MS/MS analysis of endocannabinoids and other neuroactive amines, deuterated analogues of the target analytes are the preferred internal standards. For instance, in the quantification of AEA and 2-AG, d8-AEA and d8-2-AG are commonly used. These standards, being structurally and chemically very similar to their endogenous counterparts, co-elute and experience similar ionization effects, thus effectively compensating for matrix effects and variations during sample processing.
Given that some neuroactive amines have structures that could be derivatized from or are related to ethanolamine (B43304), it is plausible that a deuterated standard like this compound could serve as a suitable internal standard for a specific subset of these compounds, particularly after appropriate derivatization. The use of isotopic labeling with reagents that target amine groups is a powerful approach for the relative quantification of amine-containing metabolites.
The general methodology involves spiking the biological fluid (e.g., plasma, cerebrospinal fluid) with a cocktail of deuterated internal standards, including those for the primary analytes of interest. After extraction, often by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the samples are analyzed by LC-MS/MS. The quantification is then performed using the stable isotope dilution method, similar to that described for NDELA analysis. The choice of the specific deuterated internal standard is critical and depends on the analyte's structure and the availability of a corresponding labeled compound.
Monitoring of Amine Degradation Products in Carbon Capture Systems
Amine-based solvents, such as diethanolamine (DEA), are widely used in industrial processes like carbon capture to remove acidic gases like CO2. However, these amines can degrade over time under the harsh operating conditions, leading to the formation of various degradation products that can reduce the efficiency of the capture process and cause operational problems. Monitoring the concentration of both the parent amine and its degradation products is crucial for process optimization and control.
Isotopic dilution mass spectrometry, utilizing deuterated standards like this compound, offers a robust method for the accurate quantification of diethanolamine and its degradation products in the complex matrix of a carbon capture solvent. By introducing a known amount of this compound into the solvent sample, the concentration of DEA can be precisely determined, accounting for any losses during sample preparation and analysis.
Furthermore, understanding the degradation pathways is essential. Studies have identified several degradation products of DEA in carbon capture systems, including monoethanolamine (MEA), N,N-bis(2-hydroxyethyl)formamide, and various other complex amines and organic acids. While the direct use of this compound to quantify all these diverse degradation products may not be feasible, it serves as an excellent tracer for the parent amine. For the quantification of specific degradation products, their respective deuterated analogues would be required.
The analytical approach typically involves collecting a sample of the amine solvent, spiking it with this compound, and then analyzing it using techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. This allows for the separation and quantification of DEA and its degradation products, providing valuable insights into the health of the solvent and the efficiency of the carbon capture process.
Assessment of Drug Candidates and Their Metabolites in Pharmacokinetic Studies
Pharmacokinetic (PK) studies are a cornerstone of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. The use of stable isotope-labeled compounds, including deuterated analogues like this compound, is a well-established practice in quantitative bioanalysis for PK studies. These labeled compounds serve as ideal internal standards in LC-MS/MS assays to determine the concentration of the drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates.
The principle relies on the fact that the deuterated internal standard has nearly identical physicochemical properties to the unlabeled drug or metabolite. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Consequently, any variability in the analytical process, including matrix effects, will affect both the analyte and the internal standard to a similar extent, leading to a highly accurate and precise measurement of the analyte's concentration.
While specific pharmacokinetic studies employing this compound are not prominently detailed in the reviewed literature, the general applicability is clear for any drug candidate that contains a diethanolamine moiety or is metabolized to a compound containing this structure. In such cases, this compound would be the internal standard of choice.
The process involves administering the drug candidate to a test subject, collecting biological samples at various time points, adding the deuterated internal standard to these samples, and then analyzing them by LC-MS/MS. The resulting concentration-time profile provides critical PK parameters such as half-life, clearance, and volume of distribution, which are vital for determining the appropriate dosage regimen for subsequent clinical trials. The use of deuterated standards in these studies is highly encouraged by regulatory agencies due to the increased reliability of the data generated.
Method Development and Validation with Deuterated Analogues
Optimizing Chromatographic Separation for Isotopic Pairs
A key aspect of developing robust analytical methods using deuterated internal standards is the optimization of the chromatographic separation of the analyte and its isotopic analogue. While the goal is often for the deuterated standard to co-elute with the analyte to ensure they experience the same matrix effects, complete co-elution is not always achieved or even desirable in some cases. The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time, known as the isotope effect.
The magnitude of this isotope effect depends on the number and position of the deuterium atoms in the molecule, as well as the chromatographic conditions. For instance, in reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This separation, if not properly managed, can lead to differential ion suppression if the elution zones of the analyte and internal standard fall into regions of varying matrix interference.
Therefore, during method development, it is crucial to carefully evaluate the chromatographic behavior of the isotopic pair. Parameters such as the choice of stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., organic solvent, pH, additives), gradient profile, and column temperature can be adjusted to achieve the desired separation. The goal is to either achieve complete co-elution or a consistent and reproducible partial separation where both peaks are exposed to a stable and similar matrix environment. For this compound and diethanolamine, the optimization would focus on achieving symmetrical peak shapes and a consistent retention time difference, if any, across different analytical runs and matrices.
Addressing Matrix Effects and Ion Suppression Using Deuterated Standards
Matrix effects, particularly ion suppression or enhancement, are a significant challenge in quantitative LC-MS/MS analysis, especially when dealing with complex biological or environmental samples. These effects occur when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results.
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. Because the deuterated standard is chemically identical to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more reliable quantification.
During method validation, the extent of the matrix effect should be thoroughly assessed. This is typically done by comparing the response of the analyte in a neat solution to its response in a sample matrix from which the analyte has been extracted (post-extraction spike). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. The internal standard-normalized MF is then calculated to demonstrate that the deuterated standard effectively corrects for these variations.
For this compound, its application as an internal standard would be validated by demonstrating that the ratio of diethanolamine (or its derivative) to the deuterated standard remains constant across different lots of the sample matrix, thus ensuring the robustness and reliability of the analytical method.
Mechanistic Investigations of Metabolic Transformations and Pharmacokinetic Pathways
Elucidation of In Vitro and In Vivo Metabolic Fates Utilizing Bis(2-hydroxyethyl)-D8-amine
This compound, as a deuterated analog of diethanolamine (B148213) (DEA), is an invaluable tool for metabolic studies. The presence of deuterium (B1214612) atoms allows for its distinction from endogenous and exogenous non-labeled diethanolamine, facilitating precise tracking and quantification in biological matrices.
The biotransformation of xenobiotics typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility and facilitate excretion. drughunter.comreactome.org For diethanolamine, the parent compound of this compound, metabolic pathways involving both Phase I-like and Phase II-like transformations have been identified.
Phase I-like Reactions: Studies on diethanolamine have revealed that it can undergo N-methylation to form N-methyldiethanolamine and subsequently N,N-dimethyldiethanolamine. nih.govnih.gov These methylation reactions represent a form of functionalization that alters the chemical properties of the parent molecule.
Phase II-like Reactions: A significant metabolic fate of diethanolamine is its incorporation into phospholipids (B1166683), a process analogous to Phase II conjugation. nih.govnih.govnih.gov The molecule can be O-phosphorylated and then integrated into phosphoglycerides and sphingomyelin analogs via the ethanolamine (B43304) metabolic pathway. nih.govnih.gov This results in the formation of aberrant membrane phospholipids. nih.gov It has been reported that diethanolamine-derived phosphoglycerides are the major aberrant phospholipids following acute administration. nih.gov
The metabolic pathway for the incorporation of diethanolamine into phospholipids is outlined below:
| Step | Transformation | Enzyme Family (Putative) |
| 1 | Diethanolamine -> Phosphoryldiethanolamine | Ethanolamine Kinase |
| 2 | Phosphoryldiethanolamine + CTP -> CDP-diethanolamine + PPi | CTP:phosphoethanolamine Cytidylyltransferase |
| 3 | CDP-diethanolamine + Diacylglycerol -> Diethanolamine-containing Phosphoglyceride + CMP | CDP-ethanolamine:1,2-diacylglycerol Ethanolaminephosphotransferase |
This table is based on the known metabolic pathways of the non-deuterated parent compound, diethanolamine.
The use of deuterated analogs like this compound is a well-established method for tracing the metabolic fate of molecules in complex biological systems. The deuterium atoms act as a stable isotopic label, allowing for the differentiation of the administered compound and its metabolites from endogenous molecules. This is particularly crucial for substances like diethanolamine, which are structurally similar to endogenous compounds such as ethanolamine.
Following administration, samples from various biological compartments (e.g., blood, urine, tissues) can be analyzed using techniques like mass spectrometry to identify and quantify the deuterated species. This allows for a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Studies with radiolabeled [¹⁴C]diethanolamine have shown that the compound is well-absorbed after oral administration in rats, with a significant portion remaining in the tissues after 48 hours. nih.gov The tissue distribution is similar following oral, intravenous, and dermal administration. nih.gov
Application in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Pharmacokinetic (PK) studies investigate how an organism affects a drug, while pharmacodynamic (PD) studies examine what the drug does to the organism. The use of isotopically labeled compounds is instrumental in these studies.
ADME studies are critical in drug development to assess the viability of a drug candidate. thermofisher.com The pharmacokinetic properties of diethanolamine have been investigated in animal models. Following intravenous administration in rats, diethanolamine is primarily excreted unchanged in the urine. nih.gov A significant portion of the administered dose is retained in tissues, particularly the liver and kidneys, suggesting a potential for bioaccumulation. nih.govnih.gov Over time, an accumulation of radioactivity has also been observed in red blood cells. nih.gov
The use of this compound in such studies would allow for a more precise quantification of these processes without the interference of endogenous ethanolamine. The deuterated analog enables the accurate determination of clearance rates, volume of distribution, and elimination half-life.
| Pharmacokinetic Parameter | Finding for Diethanolamine (Non-deuterated) |
| Absorption | Well-absorbed after oral exposure in rats. nih.gov |
| Distribution | Accumulates in tissues, with highest concentrations in liver, kidney, spleen, and brain. nih.govnih.gov |
| Metabolism | Undergoes N-methylation and incorporation into phospholipids. nih.govnih.gov |
| Excretion | Primarily excreted unchanged in the urine. nih.govnih.gov |
This table summarizes the ADME properties of the non-deuterated parent compound, diethanolamine.
Modeling and simulation of compound kinetics in tissues are essential for predicting drug efficacy and potential toxicity. For compounds that are incorporated into cellular structures, such as the integration of diethanolamine into phospholipids, understanding the kinetics at the tissue level is crucial.
The concept of "bystander effects," where non-targeted cells are affected by signals from targeted cells, is an important consideration in pharmacology. While not directly studied with this compound, the principle of tracking a labeled compound's distribution and local concentration is fundamental to understanding such effects. The accumulation of diethanolamine-containing aberrant phospholipids in cell membranes could potentially alter membrane properties and signaling pathways, which could, in turn, contribute to bystander-like effects. The use of deuterated tracers would be invaluable in developing and validating mathematical models that describe these complex tissue-level kinetics.
Environmental Fate and Degradation Pathway Analysis
Biodegradation Studies in Aquatic and Terrestrial Ecosystems
Biodegradation is a critical pathway for the removal of diethanolamine (B148213) from the environment.
Diethanolamine is considered to be readily biodegradable in both aquatic and terrestrial systems. santos.com Studies have identified specific microbial pathways for its breakdown. A yellow Gram-negative rod-shaped bacterium, isolated from an activated-sludge plant, has been shown to utilize DEA as its sole source of carbon and energy. microbiologyresearch.orgmicrobiologyresearch.org The degradation pathway elucidated in this organism involves the conversion of diethanolamine into ethanolamine (B43304) and glycolaldehyde. microbiologyresearch.orgmicrobiologyresearch.org The ethanolamine is subsequently metabolized into acetaldehyde (B116499) and then into acetyl units, which can enter central metabolic cycles. microbiologyresearch.orgmicrobiologyresearch.org
Anaerobic biodegradation of DEA by a nitrate-reducing bacterium has also been reported, indicating that its breakdown is not limited to oxygen-rich environments. semanticscholar.org Numerous studies using acclimated sewage microorganisms have confirmed the high degree of biological oxidation of DEA. tdl.org For instance, an OECD 301F test demonstrated 93% degradation of DEA over 28 days, while other tests showed 93-97% degradation in river or pond water over the same period. santos.com
| Test Type | Result | Timeframe | Reference |
|---|---|---|---|
| OECD 301F (Manometric Respirometry) | 93% degradation | 28 days | santos.com |
| Modified OECD 301E (DOC Die-Away) | 93% and 97% degradation | 28 days | santos.com |
| DOC Die-Away | 96% degradation | 10 days | santos.com |
No specific studies on the biodegradation of Bis(2-hydroxyethyl)-D8-amine were found. However, the influence of deuteration can be predicted based on the kinetic isotope effect (KIE). Microbial degradation pathways often involve the enzymatic cleavage of carbon-hydrogen (C-H) bonds. The carbon-deuterium (C-D) bond is stronger than the C-H bond due to a lower zero-point energy. researchgate.net
Formation and Persistence of Environmental Transformation Products
The primary transformation products from the environmental biodegradation of diethanolamine are ethanolamine and glycolaldehyde. microbiologyresearch.orgmicrobiologyresearch.org Both of these are relatively simple organic molecules that are readily utilized by microorganisms and are not considered persistent in the environment. microbiologyresearch.org
In contrast, under high-temperature industrial conditions, such as those in gas sweetening plants, a different set of more complex and stable degradation products can be formed. These include compounds like 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N-tris(hydroxyethyl)ethylenediamine (THEED), and N,N-bis(hydroxyethyl)piperazine (BHEP). acs.orgubc.ca The formation of these products is typically associated with the reaction of DEA with CO2 at elevated temperatures and is not a feature of its degradation under typical environmental conditions. acs.orgubc.ca Therefore, the environmental transformation products of DEA are of much lower concern regarding persistence than those generated under industrial process conditions.
Compound Index
| Compound Name |
|---|
| 3-(hydroxyethyl)-2-oxazolidone (HEOD) |
| Acetaldehyde |
| This compound |
| Diethanolamine (DEA) |
| Ethanolamine |
| Glycolaldehyde |
| N,N,N-tris(hydroxyethyl)ethylenediamine (THEED) |
| N,N-bis(hydroxyethyl)piperazine (BHEP) |
Identification of Deuterated Degradation Intermediates
Under aerobic and anaerobic conditions, diethanolamine is known to biodegrade, serving as a carbon and nitrogen source for various microorganisms. semanticscholar.orgnih.gov The initial steps in the biodegradation of diethanolamine involve oxidation and cleavage of the ethanol (B145695) side chains. semanticscholar.org Advanced oxidation processes, such as those involving UV/H2O2, lead to the formation of hydroxyl radicals that readily attack the diethanolamine molecule, initiating a cascade of degradation reactions. cetjournal.it
Based on the established degradation pathways of diethanolamine, the following table outlines the potential deuterated degradation intermediates of this compound.
Table 1: Hypothesized Deuterated Degradation Intermediates of this compound
| Potential Deuterated Intermediate | Non-Deuterated Analogue | Potential Formation Pathway |
|---|---|---|
| N-(2-hydroxyethyl)-D4-glycine | N-(2-hydroxyethyl)-glycine | Oxidation of one of the deuterated hydroxyethyl (B10761427) groups |
| N,N-bis(carboxymethyl)-D4-amine | N,N-bis(carboxymethyl)amine | Further oxidation of both deuterated hydroxyethyl groups |
| 2-(2-aminoethoxy-D4)-D4-ethanol | 2-(2-aminoethoxy)ethanol | Intramolecular rearrangement or reaction with another DEA molecule |
| 1,4-Bis(2-hydroxyethyl)-D8-piperazine | 1,4-Bis(2-hydroxyethyl)piperazine | Dimerization and cyclization |
| Oxazolidone-D4 | Oxazolidone | Cyclization following oxidation |
| Formaldehyde-D2 | Formaldehyde | Cleavage of the C-N bond |
| Glycolaldehyde-D3 | Glycolaldehyde | Cleavage of the C-C bond in the hydroxyethyl group |
Environmental Presence and Distribution Modeling
Specific data on the environmental presence and distribution modeling of this compound are not available. The environmental distribution of a chemical is governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, as well as its persistence in various environmental compartments. researchgate.net
Environmental fate models, such as multimedia fugacity models, are used to predict the partitioning of chemicals between air, water, soil, and sediment. researchgate.netmdpi.com These models rely on the aforementioned physicochemical properties and degradation rates as key input parameters. While specific models for this compound have not been developed, a general understanding of its likely environmental behavior can be inferred from diethanolamine.
Diethanolamine is highly soluble in water and has a low vapor pressure, suggesting it will predominantly reside in the aqueous phase if released into the environment. core.ac.uk Its potential for bioaccumulation is considered low. core.ac.uk The following table summarizes the key properties that would be relevant for modeling the environmental distribution of this compound, based on data for diethanolamine.
Table 2: Physicochemical Properties for Environmental Distribution Modeling
| Property | Value for Diethanolamine (as a proxy) | Implication for Environmental Distribution |
|---|---|---|
| Water Solubility | High | Tends to partition into the aqueous phase (water, wastewater). |
| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |
| Log Kow | Low | Low potential for bioaccumulation in fatty tissues of organisms. |
| Biodegradability | Readily biodegradable | Persistence in the environment is expected to be low. |
Contribution of Deuterated Amines to Environmental Research Methodologies
Deuterated amines, including this compound, serve as valuable tools in environmental research, primarily as internal standards and tracers in analytical methodologies. Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for their differentiation and quantification using mass spectrometry-based techniques. cymitquimica.com
One of the primary applications of this compound in environmental research is its use as an internal standard for the quantification of diethanolamine in various environmental matrices, such as water, soil, and biological samples. In this application, a known amount of the deuterated standard is added to a sample prior to extraction and analysis. The ratio of the signal from the native analyte to the deuterated internal standard allows for accurate quantification, correcting for any losses that may occur during sample preparation and analysis.
Furthermore, deuterated compounds are instrumental in environmental fate and transport studies. By introducing a deuterated compound into a controlled environmental system, researchers can trace its movement and transformation over time. This stable isotope labeling approach provides a powerful means to elucidate degradation pathways, determine reaction kinetics, and model the distribution of contaminants in the environment without the concerns associated with radioactive isotopes.
The use of deuterated standards improves the accuracy and reliability of analytical methods for monitoring environmental pollutants. This, in turn, contributes to more robust risk assessments and the development of effective environmental management strategies.
Computational and Theoretical Studies of Bis 2 Hydroxyethyl D8 Amine Systems
Quantum Chemical Calculations for Structural and Energetic Characterization
Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's intrinsic properties in the absence of environmental effects. These in silico methods are used to predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties, including optimized geometries, bond lengths, bond angles, and electronic charge distributions. For Bis(2-hydroxyethyl)-D8-amine, DFT calculations can precisely model the effects of deuterium (B1214612) substitution on the molecule's geometry. The primary structural impact of deuteration is a slight shortening of the C-D bonds compared to C-H bonds, a consequence of the lower zero-point vibrational energy of the heavier isotope.
DFT calculations also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. While isotopic substitution has a minimal direct effect on the electronic potential energy surface, it can influence molecular properties through its impact on vibrational energy levels.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value | Notes |
|---|---|---|
| C-D Bond Length | ~1.08 Å | Slightly shorter than a typical C-H bond (~1.09 Å) due to the anaharmonicity of the potential well. |
| C-N Bond Length | ~1.47 Å | Largely unaffected by deuteration of the ethyl groups. |
| C-O Bond Length | ~1.43 Å | Minimal influence from remote deuteration. |
| C-C-N Bond Angle | ~112° | Expected to be similar to its non-deuterated counterpart. |
| HOMO-LUMO Gap | ~5-7 eV | Indicative of a kinetically stable molecule. |
One of the most significant applications of quantum chemical calculations is the prediction of vibrational spectra. The substitution of hydrogen with deuterium results in a noticeable shift in the vibrational frequencies of the corresponding bonds. Specifically, the stretching and bending frequencies of C-D bonds are lower than those of C-H bonds due to the increased reduced mass of the C-D oscillator. These isotopic shifts are invaluable for assigning spectral features in experimental infrared (IR) and Raman spectroscopy.
Theoretical calculations can generate a complete harmonic vibrational spectrum, which, although often scaled to account for anharmonicity and other systematic errors, provides a robust prediction of the experimental spectrum. For this compound, the most pronounced differences in the calculated IR spectrum compared to its non-deuterated analog would be the appearance of C-D stretching vibrations in the 2100-2250 cm⁻¹ region, a significant shift from the typical C-H stretching region of 2850-3000 cm⁻¹.
Table 2: Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comparison to Non-Deuterated Analog |
|---|---|---|
| O-H Stretch | 3200-3500 | Unaffected by deuteration on the ethyl groups. |
| N-H Stretch | 3300-3500 | Unaffected by deuteration on the ethyl groups. |
| C-D Stretch | 2100-2250 | Significantly lower than the C-H stretch (2850-3000 cm⁻¹). |
| CH₂ Scissoring (non-deuterated) | 1450-1485 | Absent in the deuterated positions. |
| CD₂ Scissoring | ~1050-1100 | Lower frequency than the corresponding CH₂ mode. |
| C-N Stretch | 1000-1250 | Minor shifts due to coupling with other modes. |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations excel at describing static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules move, change shape, and interact with their environment.
In the solution phase, the behavior of this compound is governed by a complex interplay of intramolecular and intermolecular forces. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and hydrogen bonding networks. The hydroxyl and amine groups of this compound are capable of forming strong hydrogen bonds with protic solvents like water. MD simulations can quantify the strength and lifetime of these hydrogen bonds, which are crucial for understanding the compound's solubility and transport properties.
The substitution of hydrogen with deuterium can subtly alter the conformational preferences of a molecule. This phenomenon, known as a conformational isotope effect, arises from the different zero-point vibrational energies of C-H and C-D bonds. The lower zero-point energy of a C-D bond leads to a slightly smaller effective molecular volume for a deuterated group compared to its protiated counterpart. In flexible molecules like this compound, these small changes can shift the equilibrium between different conformers.
MD simulations can be employed to sample the conformational space of the molecule and determine the relative populations of different rotamers. By comparing the conformational landscape of this compound with that of its non-deuterated analog, it is possible to model the subtle energetic shifts induced by deuteration. These studies can reveal whether deuterium substitution favors more compact or extended conformations, which can have implications for the molecule's biological activity and physical properties.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, thereby providing a detailed step-by-step description of the reaction pathway. For this compound, computational methods can be used to explore its reactivity in various chemical transformations.
A key aspect of studying the reaction mechanisms of deuterated compounds is the prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a non-deuterated reactant to that of its deuterated analog. A primary KIE is observed when a C-H bond is broken in the rate-determining step of a reaction. Since C-D bonds are stronger than C-H bonds due to their lower zero-point energy, reactions involving the cleavage of a C-D bond are typically slower. Computational models can accurately predict the magnitude of KIEs, which can then be compared with experimental data to support or refute a proposed reaction mechanism. For reactions involving this compound where a C-D bond is cleaved, a significant primary KIE would be expected.
Theoretical Study of Deuteration Reactions and Pathways
The synthesis of this compound involves the substitution of eight hydrogen atoms with deuterium on the ethylene (B1197577) backbones of diethanolamine (B148213). Theoretical studies are crucial for understanding the mechanisms of these H/D exchange reactions, optimizing reaction conditions, and predicting the feasibility of different synthetic routes.
Computational approaches, particularly Density Functional Theory (DFT), are employed to model the reaction pathways. These studies typically involve mapping the potential energy surface of the reaction to identify intermediates, transition states, and to calculate activation energies. For a compound like diethanolamine, theoretical investigations would likely focus on catalyzed H/D exchange reactions. Recent advancements have highlighted various catalytic systems for deuteration, which could be theoretically modeled. researchgate.net
Key areas of theoretical investigation include:
Catalyst-Substrate Interaction: Modeling the binding of the diethanolamine molecule to a catalyst surface or a coordination complex. This helps in understanding the initial activation of the C-H bonds.
Transition State Analysis: Calculating the geometry and energy of the transition states for the C-H bond cleavage and C-D bond formation steps. This is critical for determining the rate-limiting step of the deuteration process.
Solvent Effects: Incorporating solvent models to simulate how the reaction medium influences the energetics of the deuteration pathway.
The table below outlines a hypothetical framework for a theoretical study on the deuteration of diethanolamine.
| Computational Method | Objective | Key Parameters Calculated | Expected Insights |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate the reaction mechanism of catalytic H/D exchange. | - Activation Energy (Ea)
| Identification of the most energetically favorable reaction pathway and the rate-determining step. |
| Ab Initio Molecular Dynamics (AIMD) | Simulate the dynamic behavior of the catalyst and substrate in solution. | - Reaction coordinates
| Understanding of dynamic and solvent-assisted processes in the H/D exchange. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds during the reaction. | - Bond Critical Points (BCP)
| Characterization of the weakening of C-H bonds and the formation of C-D bonds. |
In Silico Prediction of Metabolic and Environmental Degradation Routes
In silico models are instrumental in predicting the fate of chemical compounds in biological systems and the environment, offering a proactive approach to assessing potential persistence or the formation of harmful byproducts. For this compound, these computational studies would build upon the known degradation pathways of its non-deuterated analogue, diethanolamine (DEA).
The degradation of amines in industrial and environmental contexts can be complex, potentially forming a wide range of products including ammonia (B1221849), nitrosamines, and aldehydes. ieaghg.org Experimental studies on DEA have identified major degradation products such as 3-(2-hydroxyethyl)oxazolidin-2-one (HEOD), N,N,N’-tris(2-hydroxyethyl)ethylenediamine (THEED), and N,N’-bis(2-hydroxyethyl)piperazine (BHEP). ubc.cascispace.com Furthermore, metabolic studies have shown that DEA can be incorporated into phospholipids (B1166683), similar to ethanolamine (B43304). nih.gov
Computational models can predict how the presence of deuterium in this compound affects these pathways. The primary mechanism for this influence is the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger C-D bond compared to a C-H bond. If the cleavage of a C-H bond is the rate-determining step in a degradation reaction, the deuterated compound will degrade more slowly.
In silico degradation prediction involves several approaches:
Metabolic Simulators: Software that uses databases of known metabolic reactions (e.g., cytochrome P450-mediated oxidation) to predict the metabolites of a parent compound. nih.gov
Quantum Mechanical Simulations: DFT and other methods can be used to calculate the activation barriers for proposed degradation reactions (e.g., oxidation, nitrosamine (B1359907) formation), comparing the values for the protiated and deuterated species to quantify the KIE.
Environmental Fate Models: These models estimate properties like biodegradability and atmospheric degradation, often based on quantitative structure-activity relationships (QSAR). researchgate.net
The following table summarizes potential degradation routes and the predicted influence of deuteration based on in silico reasoning.
| Degradation Type | Known/Predicted Product of DEA | Predicted Impact of Deuteration (D8) | Computational Rationale |
|---|---|---|---|
| Thermal/Oxidative Degradation | N,N’-bis(2-hydroxyethyl)piperazine (BHEP) ubc.cascispace.com | Slower rate of formation | The reaction pathway likely involves C-H bond cleavage as a rate-determining step. The stronger C-D bond will increase the activation energy, slowing the reaction. |
| Metabolism | Incorporation into phospholipids nih.gov | Reduced rate of incorporation | Enzymatic processes involving C-H bond activation will be slowed by the kinetic isotope effect. nih.gov |
| Atmospheric Degradation | Formation of aldehydes, ketones, ammonia ieaghg.org | Slower degradation rate | Atmospheric degradation is often initiated by radical abstraction of a hydrogen atom. The KIE will decrease the rate of this initial step. |
| Metabolism / Contamination | N-Nitrosodiethanolamine (NDELA) | Slower rate of formation | If the formation mechanism involves a rate-limiting step at the alpha-carbon to the nitrogen, deuteration would slow the reaction. |
Isotope Effects in Computational Chemistry
The substitution of hydrogen (protium) with deuterium is a subtle structural change that has significant and predictable consequences in computational chemistry. cchmc.org These consequences, known as isotope effects, are fundamental to understanding the differences in reactivity, spectroscopy, and physical properties between a compound and its deuterated isotopologue.
In computational models, the primary difference between hydrogen and deuterium is their mass. This mass difference directly impacts the vibrational frequencies of the molecule's bonds. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. A C-D bond, having a larger reduced mass than a C-H bond, will therefore have a lower vibrational frequency.
This shift in vibrational frequency has several important computational and theoretical implications:
Zero-Point Vibrational Energy (ZPVE): The ZPVE is the lowest possible energy that a quantum mechanical system may have. Due to its lower vibrational frequencies, the ZPVE for a C-D bond is lower than that of a C-H bond. This means that more energy is required to break a C-D bond, making it effectively stronger. This difference in ZPVE is the primary origin of the kinetic isotope effect (KIE).
Kinetic Isotope Effect (KIE): Computationally, the KIE can be calculated by modeling the transition state of a reaction and calculating the ZPVE for both the protiated and deuterated reactants and transition states. A primary KIE occurs when a C-H/C-D bond is broken in the rate-determining step, leading to a significantly slower reaction for the deuterated compound. nih.gov
Vibrational Spectroscopy: Computational chemistry can accurately predict the infrared (IR) and Raman spectra of molecules. For this compound, calculations would predict a noticeable shift of C-D stretching and bending frequencies to lower wavenumbers compared to the C-H vibrations in diethanolamine.
The table below summarizes the key isotope effects and their treatment in computational chemistry.
| Isotope Effect | Physical Origin | Computational Manifestation | Consequence |
|---|---|---|---|
| Vibrational Frequency | Increased mass of Deuterium | Lower calculated frequencies for C-D stretching and bending modes in IR/Raman spectra simulations. | Altered spectroscopic signature. |
| Zero-Point Vibrational Energy (ZPVE) | Lower vibrational frequencies | Lower calculated ZPVE for the deuterated molecule. | Increased bond dissociation energy for C-D vs. C-H; basis for KIE. |
| Kinetic Isotope Effect (KIE) | Difference in ZPVE between reactants and transition state. | Calculated as a ratio of rate constants (kH/kD) from transition state theory. | Slower reaction rates when a C-D bond is broken in the rate-determining step. nih.gov |
| Geometric Isotope Effect | Smaller amplitude of C-D vibrations. | Slightly shorter calculated average bond length for C-D compared to C-H. cchmc.org | Minor changes in molecular structure and crystal packing. |
Future Directions and Emerging Research Frontiers
Expansion of Deuterium (B1214612) Labeling Applications Beyond Current Scope
The use of deuterium-labeled compounds is a cornerstone of metabolic research and pharmacokinetic studies. nih.gov However, the applications for molecules like Bis(2-hydroxyethyl)-D8-amine are expanding. Hydrogen isotopes are invaluable tools for understanding biological and chemical processes, allowing for the direct incorporation of a mass tag into a molecule with minimal changes to its chemical structure or biological activity. nih.govscispace.com
Future applications are moving beyond simple tracer studies to more dynamic and functional assessments:
Environmental Tracing and Bioremediation: The stability of the carbon-deuterium bond makes it an excellent tracer for monitoring the environmental fate and degradation pathways of amine-containing pollutants.
Materials Science: Deuteration can alter the properties of polymers and other materials. This compound could serve as a deuterated building block or cross-linker to create materials with enhanced thermal stability or altered optical properties for applications like organic light-emitting diodes (OLEDs). youtube.com
In Vivo Cellular Kinetics: While D₂O is commonly used to label newly synthesized biomolecules to study the kinetics of cell proliferation, specific labeled precursors can offer more targeted insights into particular metabolic pathways. researchgate.net Simple deuterated molecules could be used to track the flux through specific enzymatic reactions in living organisms.
Interactive Table 1: Potential Expanded Applications for Deuterium Labeling
| Research Area | Potential Application of this compound | Scientific Insight Gained |
|---|---|---|
| Environmental Science | Use as a tracer for industrial amine degradation. | Elucidation of bioremediation pathways and rates. |
| Materials Science | Incorporation into polymer backbones. | Creation of materials with modified photophysical or stability properties. |
| In Vivo Metabolomics | Tracking the fate of ethanolamine-based lipids. | Understanding dynamic changes in lipid metabolism in disease models. |
| Chemical Synthesis | As a deuterated starting material. | Probing reaction mechanisms involving C-H bond activation. researchgate.net |
Integration of this compound in Multi-Omics and Systems Biology Research
Multi-omics is an approach that combines data from various biomolecular levels—genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of a biological system. nih.govmdpi.com Stable isotope labeling is a critical tool in the metabolomics and proteomics components of these studies, enabling the accurate quantification of changes in biomolecules. researchgate.net
This compound is primarily used as an internal standard for the absolute quantification of its non-labeled counterpart, diethanolamine (B148213), in mass spectrometry-based metabolomics. scispace.com Its future integration into multi-omics research will be more profound:
Metabolic Flux Analysis (MFA): By introducing this compound as a metabolic precursor, researchers can trace the deuterium labels through interconnected pathways, providing quantitative data on the rates (fluxes) of metabolic reactions. This data can then be integrated with proteomic and transcriptomic data to build comprehensive models of cellular metabolism.
Quantitative Proteomics: While less direct, deuterium from compounds like deuterated water (D₂O) can be incorporated into amino acids and proteins, allowing for the measurement of protein turnover rates. researchgate.net Using a specific labeled precursor could help track the modification of proteins by ethanolamine-derived molecules.
Lipidomics: Diethanolamine is a precursor to certain phospholipids (B1166683). Using the D8-labeled version would allow for precise tracking of the synthesis and turnover of specific lipid species, which can be integrated with gene expression data related to lipid metabolism.
Development of Advanced Analytical Platforms for Isotopic Profiling
The analysis of deuterated compounds relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Future research will focus on developing more sensitive and higher-resolution platforms to extract more information from isotopically labeled experiments.
High-Resolution Mass Spectrometry (HRMS): Advances in HRMS are enabling the differentiation of molecules with very small mass differences, improving the accuracy of isotope tracing studies in complex biological samples.
Site-Specific Isotope Analysis via NMR: Techniques like Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) allow for the determination of isotopic ratios at specific atomic sites within a molecule. wikipedia.orgbohrium.com While typically used for natural abundance, applying these principles to labeling studies could reveal detailed mechanistic information about enzymatic reactions involving this compound.
Imaging Mass Spectrometry: This technology allows for the visualization of the spatial distribution of molecules, including deuterated compounds, within tissue sections. This could be used to see where this compound or its metabolites accumulate in an organ or tumor.
Interactive Table 2: Comparison of Analytical Platforms for Isotopic Profiling
| Platform | Key Advantage | Application for this compound |
|---|---|---|
| High-Resolution MS (e.g., Orbitrap) | High mass accuracy and resolution. | Accurate quantification and metabolite identification in complex mixtures. |
| Tandem MS (MS/MS) | Structural elucidation of metabolites. | Identifying downstream metabolic products of the labeled amine. |
| NMR Spectroscopy | Determines isotope position within the molecule. europeanpharmaceuticalreview.com | Confirms the position of deuterium labels and can quantify isotopomers. nih.gov |
| Imaging Mass Spectrometry | Spatial distribution information. | Visualizing localization of the compound or its metabolites in tissues. |
Novel Design and Synthesis of Deuterated Amine Probes for Chemical Biology
While this compound is a relatively simple molecule, it can serve as a deuterated building block for the synthesis of more complex chemical probes. chemicalbook.com Chemical biology relies on tailor-made molecules to probe biological function, and incorporating deuterium can enhance a probe's utility.
The future in this area involves using simple deuterated amines as scaffolds for more sophisticated tools. nih.gov For example, this compound could be chemically modified to create:
Deuterated Affinity Probes: By attaching a reactive group and a reporter tag, a deuterated probe could be designed to bind to a specific enzyme. The deuterium label would provide a unique mass signature to facilitate the identification of the target protein and study binding kinetics.
Enhanced Fluorescent Probes: Recent research has shown that deuterating the alkylamino groups on fluorescent dyes can improve their quantum yield and photostability. acs.orgresearchgate.net The deuterated bis(2-hydroxyethyl)amino group could be incorporated into new fluorescent scaffolds to create brighter, more robust probes for biological imaging.
Probes for Mechanistic Studies: Deuterium labeling is a classic technique to probe reaction mechanisms via the kinetic isotope effect (KIE). scispace.com Synthesizing derivatives of this compound can help elucidate the mechanisms of enzymes that process ethanolamine-like substrates.
Enhanced Predictive Modeling for Isotopic Systems in Complex Environments
Computational modeling is becoming indispensable for interpreting complex biological data. duke.edu For isotopic studies, predictive models can help design experiments and analyze results.
Metabolic Modeling: Isotope tracing data generated using this compound can be used as inputs for computational models of metabolic networks. These models can simulate how metabolism is rewired in disease and predict the effects of potential drugs.
Machine Learning for Isotope Prediction: In environmental science, machine learning models are being developed to predict isotope distributions (isoscapes) based on climate and geographic data. researchgate.netnih.gov Similar principles could be applied at a cellular level to predict the distribution of deuterium from a labeled source into the various pools of the metabolome based on proteomic and transcriptomic data.
HDX-MS Data Analysis: Hydrogen-deuterium exchange (HDX) mass spectrometry is used to study protein dynamics. While not a direct application of the compound itself, the development of advanced computational tools to analyze deuterium incorporation is a key related frontier. acs.orgresearchgate.netwhiterose.ac.uk These tools improve the ability to interpret data from all types of deuterium labeling experiments.
Q & A
Basic Questions
Q. What synthetic strategies ensure high isotopic purity of Bis(2-hydroxyethyl)-D8-amine, and how is purity validated?
- Methodology : Synthesis typically involves deuterium exchange or deuterated starting materials (e.g., D₂O or deuterated ethanolamine derivatives). Post-synthesis, isotopic purity is validated using:
- NMR Spectroscopy : Deuterium incorporation is confirmed by the absence of proton signals at positions replaced by deuterium. For example, the hydroxyl and ethylene groups in (HOCD₂CD₂)₂NH should show no proton resonances in -NMR spectra .
- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks at 113.18 Da (molecular weight) with isotopic patterns confirming ≥98 atom% D purity .
Q. What are the critical handling protocols to prevent isotopic dilution or degradation?
- Methodology :
- Storage : Store at 2–8°C in airtight, light-resistant containers to minimize deuterium exchange with ambient moisture or light-induced decomposition .
- Handling : Use anhydrous solvents (e.g., deuterated DMSO or methanol) under inert atmospheres (argon/nitrogen) to avoid proton-deuterium exchange during experiments .
Q. How does the solubility profile of this compound influence experimental design?
- Methodology : The compound’s hydroxyl groups confer solubility in polar solvents (e.g., DMSO, methanol, water). Pre-solubility testing via phase diagrams ensures compatibility with reaction conditions. For example:
- DMSO : Ideal for NMR studies due to deuteration compatibility.
- Methanol : Suitable for kinetic studies requiring rapid mixing .
Advanced Questions
Q. How can this compound quantify deuterium kinetic isotope effects (DKIE) in reaction mechanisms?
- Methodology :
- Competitive Kinetic Studies : Compare reaction rates of deuterated vs. non-deuterated analogs (e.g., hydrolysis or oxidation). For instance, monitor esterification rates using GC-MS to calculate ratios .
- Computational Modeling : Pair experimental DKIE data with DFT calculations to identify rate-determining steps (e.g., hydrogen/deuterium transfer barriers) .
Q. What analytical challenges arise when characterizing this compound in multicomponent reaction systems?
- Methodology :
- LC-MS/MS : Enables selective detection in complex matrices by tracking unique fragmentation patterns (e.g., m/z 113.18 → 85.1 for ethylene-d₄ fragments) .
- Isotopic Dilution Assays : Spike deuterated internal standards to correct for matrix effects and ionization efficiency variations .
Q. How should researchers resolve contradictions between NMR and MS data in isotopic purity assessments?
- Methodology :
- Cross-Validation : Use -NMR to directly quantify deuterium content in specific positions, complementing MS data on overall isotopic abundance.
- Error Analysis : Assess instrument-specific limitations (e.g., MS ionization suppression vs. NMR sensitivity thresholds) and recalibrate using certified reference materials .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
